- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living CellsBioconjugate Chemistry, 2018, 29(4), 982-986,
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

90794-33-5 structure
Nome do Produto:ethyl 2-(4-iodophenoxy)acetate
ethyl 2-(4-iodophenoxy)acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
-
- MDL: MFCD06659698
- Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Chave InChI: LSDOOFJZRXYLSK-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC(I)=CC=1)OCC
Propriedades Computadas
- Massa Exacta: 305.97500
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 5
Propriedades Experimentais
- PSA: 35.53000
- LogP: 2.23310
ethyl 2-(4-iodophenoxy)acetate Informações de segurança
ethyl 2-(4-iodophenoxy)acetate Dados aduaneiros
- CÓDIGO SH:2918990090
- Dados aduaneiros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-iodophenoxy)acetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232589-0.05g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
Enamine | EN300-232589-0.1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
Enamine | EN300-232589-5.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-232589-0.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
Enamine | EN300-232589-1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 1g |
$256.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |
Ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 98% | 1g |
¥6755.00 | 2024-04-25 | |
Enamine | EN300-232589-1.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
Enamine | EN300-232589-2.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
Enamine | EN300-232589-10.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
Enamine | EN300-232589-5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 5g |
$743.0 | 2023-09-15 |
ethyl 2-(4-iodophenoxy)acetate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referência
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein NanocageBioconjugate Chemistry, 2018, 29(4), 1186-1193,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Referência
- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactionsRSC Advances, 2019, 9(53), 30736-30740,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Discovery of Carboranes as Inducers of 20S Proteasome ActivityChemMedChem, 2010, 5(8), 1236-1241,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referência
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanolNature Catalysis, 2019, 2(6), 529-536,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Referência
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding InhibitorsOrganic Letters, 2009, 11(23), 5370-5373,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Referência
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Referência
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II DiabetesJournal of Medicinal Chemistry, 2008, 51(22), 7061-7064,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activityJournal of Organometallic Chemistry, 2013, 747, 189-194,
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Literatura Relacionada
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate

Pureza:99%
Quantidade:5g
Preço ($):252.0